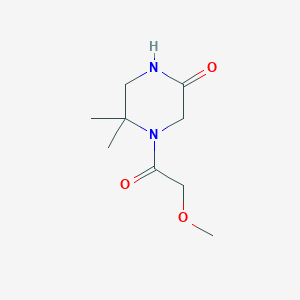
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-3-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-3-methoxypropanamide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-3-methoxypropanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the piperidine ring: This step might involve the alkylation of the benzimidazole core with a piperidine derivative.
Attachment of the methoxypropanamide group: This could be done through an amide coupling reaction using appropriate reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzimidazole core.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: Various substitution reactions could occur, especially on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, pending further research and clinical trials.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as albendazole or mebendazole, known for their antiparasitic properties.
Piperidine derivatives: Such as piperine, which is found in black pepper and has various biological activities.
Uniqueness
The unique combination of the benzimidazole core with the piperidine ring and the methoxypropanamide group may confer distinct biological properties or chemical reactivity, making it a compound of interest for further study.
Properties
IUPAC Name |
N-(1,3-dimethyl-2-oxo-6-piperidin-1-ylbenzimidazol-5-yl)-3-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-20-15-11-13(19-17(23)7-10-25-3)14(22-8-5-4-6-9-22)12-16(15)21(2)18(20)24/h11-12H,4-10H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNIJBPMLPBVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)CCOC)N3CCCCC3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B6708505.png)
![N-[(1-methylsulfanylcyclopropyl)methyl]-4-(2-sulfamoylethyl)piperazine-1-carboxamide](/img/structure/B6708513.png)
![N-[(1-methylsulfanylcyclopropyl)methyl]-4-(sulfamoylmethyl)piperidine-1-carboxamide](/img/structure/B6708516.png)
![1-(2,6-dimethyl-2,3-dihydro-1H-inden-1-yl)-3-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]urea](/img/structure/B6708518.png)

![N-[(4-cyclopropylmorpholin-2-yl)methyl]-3-ethoxybenzenesulfonamide](/img/structure/B6708533.png)
![[3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B6708535.png)
![2-[(4-Benzylsulfonylmorpholin-2-yl)methyl-methylamino]acetamide](/img/structure/B6708537.png)
![4-[6-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B6708565.png)
![3-(2-ethoxypropanoylamino)-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B6708569.png)
![2-[[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6708570.png)

![Oxolan-3-yl-[4-(2-propylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6708599.png)

